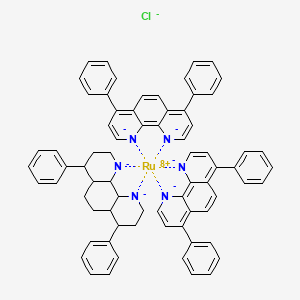
butanoyl-DL-Ser-DL-Trp-DL-Leu-DL-Asp-DL-Leu-DL-Glu-DL-Ala-DL-Asn-DL-Met-DL-Cys-DL-Leu-DL-Pro-Gly-DL-Ala-DL-Ala-Gly-DL-Leu-DL-Glu-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoyl-DL-Ser-DL-Trp-DL-Leu-DL-Asp-DL-Leu-DL-Glu-DL-Ala-DL-Asn-DL-Met-DL-Cys-DL-Leu-DL-Pro-Gly-DL-Ala-DL-Ala-Gly-DL-Leu-DL-Glu-OH is a synthetic peptide composed of multiple amino acids This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of butanoyl-DL-Ser-DL-Trp-DL-Leu-DL-Asp-DL-Leu-DL-Glu-DL-Ala-DL-Asn-DL-Met-DL-Cys-DL-Leu-DL-Pro-Gly-DL-Ala-DL-Ala-Gly-DL-Leu-DL-Glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified through chromatography techniques.
Types of Reactions:
Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds, which can affect the peptide’s structure and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in substitution reactions.
Major Products:
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Chemistry:
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques and optimizing reaction conditions.
Catalysis: Peptides can act as catalysts in various chemical reactions.
Biology:
Protein-Protein Interactions: Studying interactions between peptides and proteins to understand biological processes.
Enzyme Inhibition: Peptides can be designed to inhibit specific enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: Peptides are explored as potential therapeutic agents for various diseases.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Biomaterials: Peptides are used in the development of novel biomaterials with specific properties.
Agriculture: Peptides can be used as biopesticides or growth regulators.
作用機序
The mechanism of action of butanoyl-DL-Ser-DL-Trp-DL-Leu-DL-Asp-DL-Leu-DL-Glu-DL-Ala-DL-Asn-DL-Met-DL-Cys-DL-Leu-DL-Pro-Gly-DL-Ala-DL-Ala-Gly-DL-Leu-DL-Glu-OH depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The peptide’s sequence and structure determine its binding affinity and specificity for these targets.
類似化合物との比較
Butanoyl-DL-Ser-DL-Trp-DL-Leu-DL-Asp-DL-Leu-DL-Glu-DL-Ala-DL-Asn-DL-Met-DL-Cys-DL-Leu-DL-Pro-Gly-DL-Ala-DL-Ala-Gly-DL-Leu-DL-Glu-NH2: Similar sequence but with an amide group at the C-terminus.
Acetyl-DL-Ser-DL-Trp-DL-Leu-DL-Asp-DL-Leu-DL-Glu-DL-Ala-DL-Asn-DL-Met-DL-Cys-DL-Leu-DL-Pro-Gly-DL-Ala-DL-Ala-Gly-DL-Leu-DL-Glu-OH: Similar sequence but with an acetyl group at the N-terminus.
Uniqueness: Butanoyl-DL-Ser-DL-Trp-DL-Leu-DL-Asp-DL-Leu-DL-Glu-DL-Ala-DL-Asn-DL-Met-DL-Cys-DL-Leu-DL-Pro-Gly-DL-Ala-DL-Ala-Gly-DL-Leu-DL-Glu-OH is unique due to its specific sequence and the presence of a butanoyl group, which can influence its chemical properties and biological activity. The combination of amino acids and the butanoyl group can result in distinct interactions with molecular targets, making it valuable for various applications.
特性
分子式 |
C86H134N20O28S2 |
|---|---|
分子量 |
1960.2 g/mol |
IUPAC名 |
2-[[2-[[2-[2-[2-[[2-[[1-[2-[[2-[[2-[[4-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-(butanoylamino)-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoylamino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C86H134N20O28S2/c1-14-18-65(109)95-61(39-107)82(129)102-57(33-48-36-88-50-20-16-15-19-49(48)50)79(126)100-56(31-43(6)7)78(125)103-59(35-70(116)117)81(128)101-55(30-42(4)5)77(124)96-51(22-24-68(112)113)74(121)93-47(12)73(120)99-58(34-64(87)108)80(127)97-52(26-28-136-13)75(122)105-62(40-135)83(130)104-60(32-44(8)9)85(132)106-27-17-21-63(106)84(131)90-37-66(110)91-46(11)72(119)92-45(10)71(118)89-38-67(111)94-54(29-41(2)3)76(123)98-53(86(133)134)23-25-69(114)115/h15-16,19-20,36,41-47,51-63,88,107,135H,14,17-18,21-35,37-40H2,1-13H3,(H2,87,108)(H,89,118)(H,90,131)(H,91,110)(H,92,119)(H,93,121)(H,94,111)(H,95,109)(H,96,124)(H,97,127)(H,98,123)(H,99,120)(H,100,126)(H,101,128)(H,102,129)(H,103,125)(H,104,130)(H,105,122)(H,112,113)(H,114,115)(H,116,117)(H,133,134) |
InChIキー |
ZNLICQBYWXDFFM-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-4-(trifluoromethyl)diazinan-3-one](/img/structure/B15133980.png)

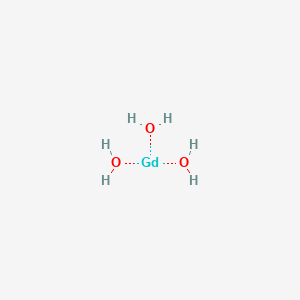
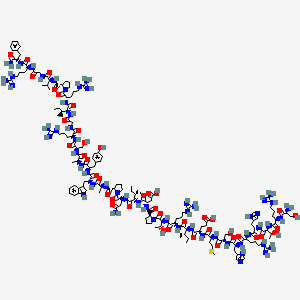
![Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate](/img/structure/B15134010.png)
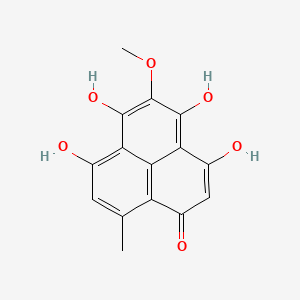


![(12Z)-4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B15134039.png)
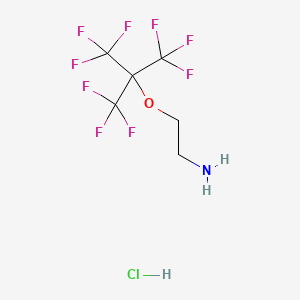
![Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester](/img/structure/B15134047.png)
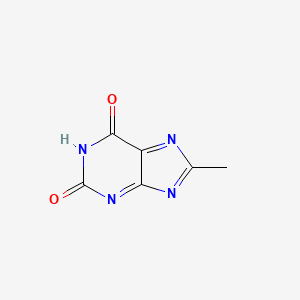
![[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B15134050.png)
